molecular formula C30H30FN3O6S B3018746 N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-48-2

N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Cat. No.: B3018746
CAS No.: 688060-48-2
M. Wt: 579.64
InChI Key: GCCUDGDKNSAPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a synthetic quinazolinone derivative supplied for research purposes. This compound is part of a class of molecules known for their potential as kinase inhibitors and their utility in biochemical probing. Its structure integrates a [1,3]dioxolo[4,5-g]quinazolinone core, a motif present in various biologically active molecules, which is further functionalized with a (4-fluorobenzyl)thio group and a phenethylamide chain . The primary research applications of this compound are in chemical biology and drug discovery, where it is investigated for its ability to modulate enzyme activity, particularly protein kinases. The presence of the (4-fluorobenzyl)thio group is a critical structural feature often associated with improved binding affinity and selectivity in enzyme active sites . Researchers utilize this compound in in vitro assays to study cellular signaling pathways, proliferation, and apoptosis. Its high purity makes it suitable for high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN3O6S/c1-37-24-10-7-19(14-25(24)38-2)11-12-32-28(35)4-3-13-34-29(36)22-15-26-27(40-18-39-26)16-23(22)33-30(34)41-17-20-5-8-21(31)9-6-20/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCUDGDKNSAPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)F)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide (CAS Number: 688062-19-3) is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C34H30FN3O6SC_{34}H_{30}FN_{3}O_{6}S, with a molecular weight of 627.7 g/mol. The compound features a quinazoline core linked to a dimethoxyphenethyl group and a fluorobenzyl thioether moiety. Such structural characteristics suggest potential interactions with various biological targets.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth.

Case Study:
A study conducted by researchers in 2022 evaluated several quinazoline derivatives for their cytotoxic effects on breast cancer cells. Among the tested compounds, one derivative demonstrated an IC50 value of 15 µM, indicating potent activity against cancer cells while exhibiting minimal toxicity to normal cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinazoline derivatives have been reported to possess antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell functions.

Research Findings:
In a study focusing on the synthesis of novel quinazoline derivatives, several compounds were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. One derivative showed significant inhibition with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus .

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Inhibition of Kinases: Quinazoline derivatives often act as kinase inhibitors, blocking pathways involved in cell proliferation and survival.
  • Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanisms: The disruption of bacterial cell wall synthesis or interference with DNA replication may underlie the antimicrobial effects.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 15 µM (breast cancer)
AntibacterialMIC = 32 µg/mL (S. aureus)

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide (BE87827)

  • Substituent Variation : 2-fluorobenzylthio group (vs. 4-fluorobenzyl in the target compound).
  • Molecular Formula : Identical (C₃₀H₃₀FN₃O₆S); Molecular Weight : 579.64 g/mol .
  • Electronic Effects: The ortho-fluorine may reduce electron-withdrawing effects compared to para-fluorine, influencing reactivity or binding affinity.

N-(4-methoxybenzyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

  • Substituent Variation: 4-methoxybenzyl and 3-methoxyphenylamino groups replace the 4-fluorobenzyl and 3,4-dimethoxyphenethyl moieties.
  • Amide vs. Phenethyl Linkage: The 3-methoxyphenylamino group introduces a secondary amide, altering solubility and steric bulk .

N-[(furan-2-yl)methyl]-2-[(7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide

  • Substituent Variation : Furan-2-ylmethyl replaces the fluorobenzyl group; carbamoylpropyl modifies the side chain.
  • Side Chain: A carbamoylpropyl group may enhance aqueous solubility but reduce metabolic stability .

Physicochemical and Spectral Properties

Property Target Compound BE87827 Compound Compound
Molecular Weight 579.64 579.64 ~580 (estimated) ~600 (estimated)
LogP (Predicted) ~3.5 (moderate lipophilicity) Similar Higher (methoxy groups) Lower (furan polarity)
Key IR Bands C=O (1680–1700 cm⁻¹), C-S (600–700 cm⁻¹) Similar C=O (amide), NH (3300 cm⁻¹) C=O (furan)
1H-NMR Features Aromatic protons (δ 6.8–7.5 ppm), methoxy (δ 3.8 ppm) Ortho-F resonance (δ 7.1 ppm) Methoxy signals (δ 3.7–3.9 ppm) Furan protons (δ 6.3–7.4 ppm)

Functional Implications

  • Fluorine Position : Para-fluorine (target) maximizes electronic effects for target engagement, while ortho-fluorine (BE87827) may prioritize steric effects.
  • Methoxy vs. Fluorine : Methoxy groups () increase lipophilicity but reduce hydrogen-bond acceptor capacity compared to fluorine.
  • Heterocycles : Furan () introduces polarity and metabolic susceptibility vs. fluorobenzyl’s stability.

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions using O-benzyl hydroxylamine hydrochloride and pivaloyloxy-activated intermediates under anhydrous conditions (acetonitrile, potassium carbonate) .
  • Thioether formation via nucleophilic substitution between a 4-fluorobenzylthiol group and a halogenated quinazolinone precursor.
  • Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.
    Key Reagents : Trichloroisocyanuric acid (TCICA) for oxidation steps, sodium pivalate as a base .

Basic: How is structural confirmation performed post-synthesis?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to verify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and thiomethyl linkages (δ ~4.3 ppm). Compare with PubChem data for analogous compounds (e.g., 3,4-dimethoxyphenylthiazole derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion) with ≤3 ppm error.
  • Elemental Analysis : Validate C/H/N/S ratios (±0.3% deviation) .

Advanced: How can synthesis yield be optimized for scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) using fractional factorial designs. For example, increasing acetonitrile ratios may improve solubility of hydrophobic intermediates .
  • Computational Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy transition states and optimize reaction conditions (e.g., reducing side-product formation in thioether coupling) .
  • Reactor Design : Use continuous-flow systems to enhance heat/mass transfer, particularly for exothermic steps like TCICA-mediated oxidations .

Advanced: What computational methods model this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites (e.g., sulfur atom in thioether linkage) .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., DMSO vs. methanol) to assess solubility and stability.
  • COMSOL Multiphysics Integration : Model reaction kinetics in flow reactors to predict optimal residence times and minimize byproducts .

Basic: What initial biological assays are recommended?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) with MIC (Minimum Inhibitory Concentration) determinations .
  • Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR or HIV-1 protease) via fluorometric assays.
  • Cytotoxicity : Evaluate in HEK-293 or HepG2 cells using MTT assays (48-hour exposure, IC50 calculation) .

Advanced: How to resolve contradictions in bioactivity data?

Methodological Answer:

  • Orthogonal Assays : Cross-validate results using SPR (Surface Plasmon Resonance) for binding affinity and Western blotting for target modulation.
  • Stability Testing : Use LC-MS to detect degradation products in bioassay buffers (e.g., pH-dependent hydrolysis of the dioxolo group) .
  • Structural Analog Testing : Compare with derivatives (e.g., nitro-to-amine substitutions in the chromenone core) to isolate pharmacophores .

Advanced: Which reactor designs are suitable for scaled synthesis?

Methodological Answer:

  • Microreactors : Ideal for high-precision, low-volume steps (e.g., TCICA oxidations) with rapid mixing and thermal control .
  • Packed-Bed Reactors : Use immobilized catalysts (e.g., Pd/C for hydrogenation) to enhance reusability and reduce metal leaching.
  • Scale-Up Protocols : Follow QbD (Quality by Design) principles, prioritizing critical parameters (e.g., residence time distribution in flow systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.